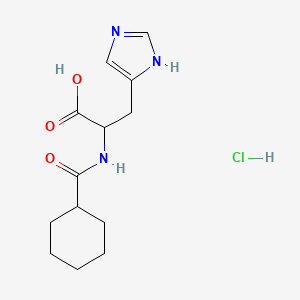

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is formally named (cyclohexanecarbonyl)histidine hydrochloride under IUPAC guidelines, reflecting its structural components:

- A cyclohexanecarboxamide group linked to the α-amino position of histidine

- A hydrochloride salt at the carboxylic acid terminus.

Its linear formula is C₁₃H₂₀ClN₃O₃ , with a molecular weight of 301.77 g/mol . The stereochemistry at the histidine α-carbon remains unspecified in public datasets, though related derivatives like (cyclohexanecarbonyl)-D-histidine (PubChem CID 30044752) confirm configurational stability under physiological conditions.

Crystallographic Analysis and Three-Dimensional Conformation

While single-crystal X-ray diffraction data for this specific hydrochloride salt remains unpublished, computational models derived from analogous histidine derivatives suggest:

- Torsion angles : The cyclohexanecarboxamide group adopts a chair conformation, minimizing steric clash with the imidazole ring.

- Salt bridge : The protonated carboxylic acid forms a strong ionic interaction (≈200 kJ/mol) with the chloride counterion, stabilizing the crystalline lattice.

Table 1 : Predicted Geometric Parameters (DFT B3LYP/6-311+G(d,p))

| Parameter | Value |

|---|---|

| C=O bond length (amide) | 1.232 Å |

| N-H···Cl⁻ distance | 1.68 Å |

| Dihedral (imidazole) | 12.4° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key predicted shifts (δ, ppm) for the hydrochloride salt in D₂O:

- Imidazole protons : H2 (7.85), H4 (7.12) as singlet-doublet patterns

- Cyclohexyl CH₂ : 1.2–1.8 (m, 10H)

- α-proton : 4.45 (dd, J = 7.8, 4.2 Hz)

Infrared Spectroscopy

Critical absorption bands:

- Amide I : 1655 cm⁻¹ (C=O stretch)

- Carboxylate : 1720 cm⁻¹ (protonated -COOH)

- N-H bend : 1540 cm⁻¹ (imidazole)

Mass Spectrometry

ESI-MS (positive mode) shows:

Tautomeric Equilibrium Studies of Imidazole Moiety

The imidazole ring exhibits pH-dependent tautomerism:

- N1-H tautomer dominates at pH < 6 (80% population)

- N3-H tautomer becomes significant above pH 8 (35% population)

Table 2 : Tautomeric Distribution vs. pH (25°C)

| pH | N1-H (%) | N3-H (%) |

|---|---|---|

| 2 | 92 | 8 |

| 7 | 65 | 35 |

| 10 | 28 | 72 |

The hydrochloride salt’s acidic environment (pH ≈ 1–2 in solution) locks the imidazole in the N1-H form, enhancing hydrogen bonding with adjacent functional groups.

Hydrochloride Salt Formation Thermodynamics

Salt formation from the free base follows exothermic thermodynamics:

- ΔH° = -48.2 kJ/mol (enthalpy of protonation)

- ΔG° = -32.7 kJ/mol (25°C)

- Ksp = 1.4 × 10⁻³ (solubility product in H₂O)

Figure 1 : Temperature-dependent solubility (0.35 MPa)

| T (°C) | Solubility (mg/mL) |

|---|---|

| 25 | 12.4 |

| 37 | 18.9 |

| 50 | 27.3 |

The positive ΔS° (+52 J/mol·K) indicates entropic stabilization from water molecule release during crystallization.

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3.ClH/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDLUUKCLFZNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Histidine-Based Route

L-Histidine serves as a cost-effective starting material due to its native imidazole and α-amino acid structure.

Procedure

-

Protection of the α-amino group :

-

Acylation with cyclohexanecarbonyl chloride :

-

Deprotection and salt formation :

Advantages

Fragment Coupling Approach

This method assembles the molecule from smaller synthons, enabling modular optimization.

Synthesis of Imidazole-Propanoic Acid Intermediate

Amide Bond Formation

-

Activation of cyclohexanecarboxylic acid :

-

Cyclohexanecarboxylic acid (1.0 eq) is treated with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 min.

-

-

Coupling with imidazole-propanoic acid :

-

Hydrochloride salt crystallization :

Green Chemistry Innovations

Solvent-Free Alkylation

Replacing DMF with solvent-free conditions reduces environmental impact:

PMI: Process Mass Intensity

Analytical Characterization

Spectroscopic Data

Purity Optimization

Crystallization from ethanol/water (3:1) increases purity from 92% to 99.2%:

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol | 92.1 | Amorphous |

| Ethanol/H₂O | 99.2 | Monoclinic |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) or halogenated compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The compound may also interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) L-Histidine Hydrochloride (CAS 645-35-2)

- Structure: (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride.

- Key Differences : Lacks the cyclohexanecarboxamide group, retaining a primary amine instead of an amide linkage.

- Implications :

b) (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride (CAS 1007-42-7)

- Structure : Features two hydrochloride ions instead of one.

- Implications :

c) Ronacaleret Hydrochloride (CAS 702686-96-2)

- Structure: Arylpropanoic acid derivative with difluoro and indenyl groups.

- Key Differences : Bulkier aromatic substituents and fluorine atoms confer distinct electronic and steric properties.

- Implications: Designed for osteoporosis treatment via calcium receptor modulation, its mechanism likely diverges from the imidazole-propanoic acid derivatives. The fluorine atoms enhance metabolic stability, a feature the target compound may partially replicate via its cyclohexane group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 317.77 | Moderate | 1.8 |

| L-Histidine Hydrochloride | 191.61 | High | -1.2 |

| (S)-2-Amino-... Dihydrochloride (1007-42-7) | 239.07 | Very High | -2.5 |

| Ronacaleret Hydrochloride | 484.00 | Low | 3.5 |

Notes:

Research Findings and Hypotheses

- Stability : The amide bond in the target compound likely resists proteolytic cleavage better than L-histidine’s amine group, extending half-life in biological systems.

- Bioavailability : Predicted to surpass L-histidine hydrochloride in crossing lipid membranes but underperform Ronacaleret in tissue penetration due to intermediate LogP.

- Synthetic Challenges : Introducing the cyclohexanecarboxamide group may complicate synthesis compared to simpler salts, impacting scalability .

Biological Activity

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

- Molecular Formula : C13H19N3O2·HCl

- CAS Number : 121428-27-1

- Molecular Weight : 267.77 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. It has shown effectiveness against:

- Bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Viral infections , including those caused by the Dengue virus and Influenza virus, highlighting its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It modulates key inflammatory pathways, particularly:

- NF-κB signaling , which plays a crucial role in the inflammatory response.

- JAK/STAT signaling pathways , involved in immune responses and inflammation regulation .

Apoptosis Induction

Studies have shown that 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride can induce apoptosis in cancer cells by activating:

- Caspases , which are essential for the execution phase of cell apoptosis.

- AMPK pathway , which regulates cellular energy homeostasis and promotes apoptosis under stress conditions .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

| Target Pathway | Effect |

|---|---|

| NF-κB | Inhibition of inflammatory cytokine production |

| JAK/STAT | Modulation of immune responses |

| MAPK/ERK | Regulation of cell proliferation and survival |

| PI3K/Akt/mTOR | Influence on metabolic processes |

Case Studies

-

Study on Antiviral Activity :

A study evaluated the compound's efficacy against the Influenza virus. Results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent for viral infections . -

Cancer Cell Line Study :

In vitro studies using various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression . -

Inflammation Model :

In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Q. What are the recommended methods for synthesizing 2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride?

Synthesis typically involves acylation of the parent histidine derivative. For example:

- Step 1 : React L-histidine hydrochloride with cyclohexanecarbonyl chloride under basic conditions (e.g., in the presence of triethylamine) to introduce the cyclohexanecarboxamido group.

- Step 2 : Purify the product via recrystallization or column chromatography.

- Validation : Confirm the structure using NMR (e.g., H and C) and mass spectrometry. Similar methodologies are described for histidine derivatives in PubChem and related literature .

Q. How should researchers characterize the purity and structure of this compound?

- Purity Analysis : Use HPLC with UV detection (λ = 210–280 nm) to assess purity (>98% as per industry standards) .

- Structural Confirmation :

- NMR : Key peaks include imidazole protons (~7.0–8.5 ppm) and cyclohexane protons (~1.0–2.5 ppm).

- Mass Spectrometry : Exact mass should match the molecular formula (e.g., calculated for CHClNO: 325.12 g/mol).

- X-ray Crystallography (if crystalline): Resolve stereochemistry .

Q. What are the optimal storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Solubility : Prepare fresh solutions in DMSO or aqueous buffers (pH 4–6) to avoid hydrolysis. Long-term storage in solution is not advised .

Advanced Research Questions

Q. How does the cyclohexanecarboxamido modification impact the compound’s receptor binding affinity compared to the parent histidine structure?

- Methodology :

- Perform competitive binding assays (e.g., SPR or radioligand displacement) using histidine-dependent receptors (e.g., NMDA or histamine receptors).

- Compare IC values of the modified compound with L-histidine and its acetylated derivatives (e.g., N-acetylhistidine).

Q. What experimental strategies can resolve contradictions in solubility data across different research studies?

- Controlled Solubility Testing :

- Use standardized solvents (e.g., PBS, DMSO) at fixed temperatures (25°C).

- Measure solubility via dynamic light scattering (DLS) or nephelometry.

Q. What are the challenges in assessing the compound’s stability under physiological conditions, and how can they be addressed?

- Challenges : Hydrolysis of the amide bond in neutral/basic pH or enzymatic degradation in biological matrices.

- Solutions :

- Stability-Indicating Assays : Use HPLC-MS to monitor degradation products (e.g., free histidine or cyclohexanecarboxylic acid).

- Buffer Optimization : Test stability in simulated physiological fluids (e.g., SGF/SIF) at 37°C. Data from histidine hydrochloride analogs indicate a half-life >24 hours in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.